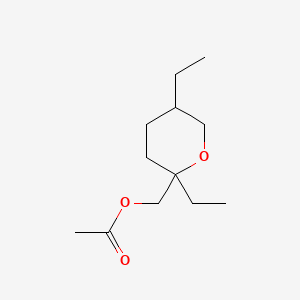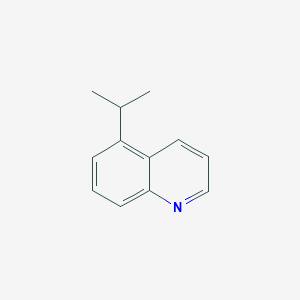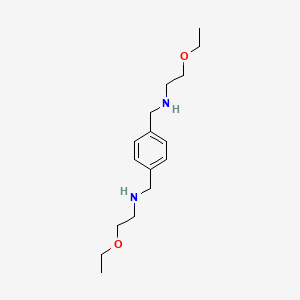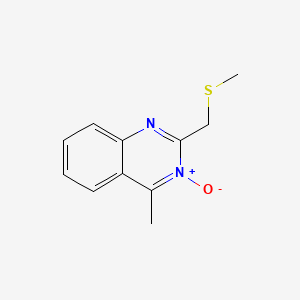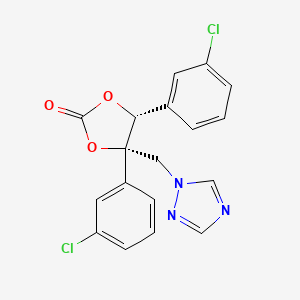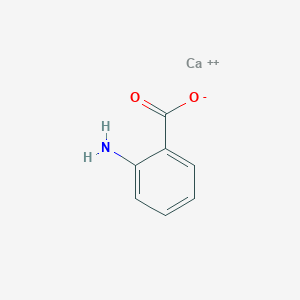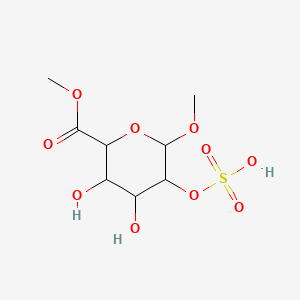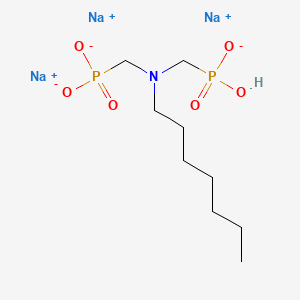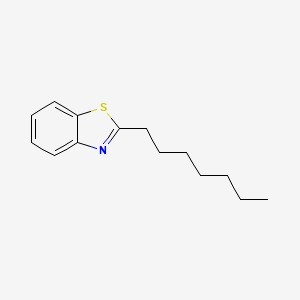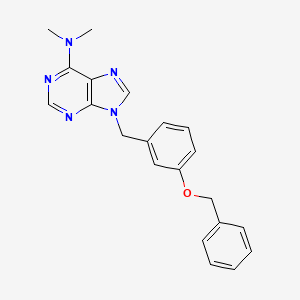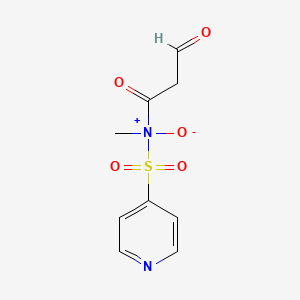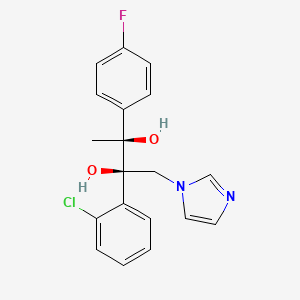
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a complex structure with multiple functional groups, including a butanediol backbone, chlorophenyl, fluorophenyl, and imidazole moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the butanediol backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Step 2: Introduction of the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the imidazole ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of catalysts, specific solvents, and controlled temperatures to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanediol backbone.
Reduction: Reduction reactions may target the aromatic rings or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Biochemical Studies: The compound may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanediol: A simpler analog without the aromatic and imidazole groups.
Chlorophenyl and Fluorophenyl Derivatives: Compounds with similar aromatic substitutions.
Imidazole Derivatives: Compounds containing the imidazole ring with various substitutions.
Uniqueness
The uniqueness of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Propriétés
Numéro CAS |
107680-19-3 |
|---|---|
Formule moléculaire |
C19H18ClFN2O2 |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
(2R,3S)-2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-imidazol-1-ylbutane-2,3-diol |
InChI |
InChI=1S/C19H18ClFN2O2/c1-18(24,14-6-8-15(21)9-7-14)19(25,12-23-11-10-22-13-23)16-4-2-3-5-17(16)20/h2-11,13,24-25H,12H2,1H3/t18-,19-/m0/s1 |
Clé InChI |
FVEFNLKTYCLOKS-OALUTQOASA-N |
SMILES isomérique |
C[C@](C1=CC=C(C=C1)F)([C@](CN2C=CN=C2)(C3=CC=CC=C3Cl)O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)F)(C(CN2C=CN=C2)(C3=CC=CC=C3Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


